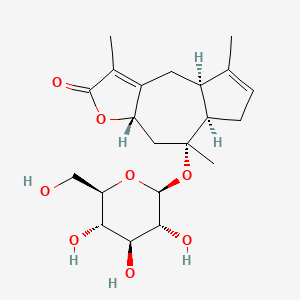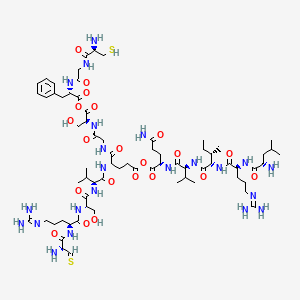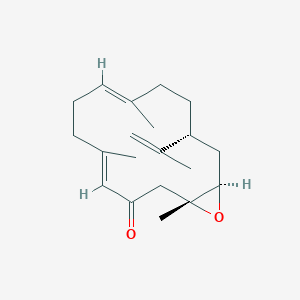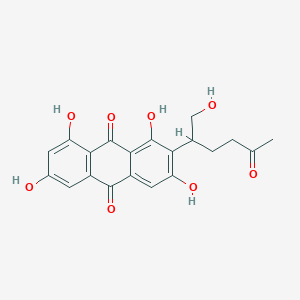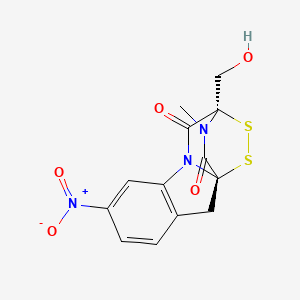
Steenkrotin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Steenkrotin A is a natural product found in Croton steenkampianus with data available.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Enantioselective Synthesis : The first enantioselective total synthesis of Steenkrotin A was achieved, highlighting key synthetic strategies and determining its absolute configuration. This advancement is crucial for understanding the chemical nature and potential applications of Steenkrotin A (Pan et al., 2016).
Related Compounds Synthesis
- Hydroperoxide-Keto Form of Steenkrotin B : A diastereoselective synthesis approach for Steenkrotin B was developed. Although not directly related to Steenkrotin A, this research provides insight into the broader class of compounds to which Steenkrotin A belongs (Xuan et al., 2018).
Methodologies in Synthesis
- Diterpenoid Synthesis : A concise and diastereoselective synthesis of diterpenoid Steenkrotin A was described, showcasing innovative methodologies in organic chemistry relevant to the synthesis of complex natural products (Pan et al., 2015).
- Tricyclic Core Construction : Research on constructing the tricyclic core of Steenkrotin-type diterpenoids revealed key strategies in organic synthesis, contributing to the broader understanding of this compound’s structure and potential functionalities (Xuan et al., 2015).
Propriétés
Nom du produit |
Steenkrotin A |
|---|---|
Formule moléculaire |
C20H26O4 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
(1S,3S,5R,7R,9S,13R,14R,15S)-14-hydroxy-2,2,5,9,13-pentamethyl-16-oxapentacyclo[11.2.1.01,3.07,11.07,15]hexadec-11-ene-6,10-dione |
InChI |
InChI=1S/C20H26O4/c1-9-6-12-17(3,4)20(12)14-16(23)18(5,24-20)8-11-13(21)10(2)7-19(11,14)15(9)22/h8-10,12,14,16,23H,6-7H2,1-5H3/t9-,10+,12+,14-,16-,18-,19+,20+/m1/s1 |
Clé InChI |
XKHKWWYWWNXZDZ-NOBMYEPTSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]2[C@@]3(C2(C)C)[C@@H]4[C@H]([C@](O3)(C=C5[C@@]4(C1=O)C[C@@H](C5=O)C)C)O |
SMILES canonique |
CC1CC2C(C23C4C(C(O3)(C=C5C4(C1=O)CC(C5=O)C)C)O)(C)C |
Synonymes |
steenkrotin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



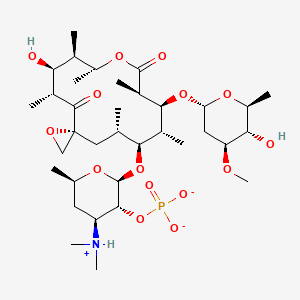
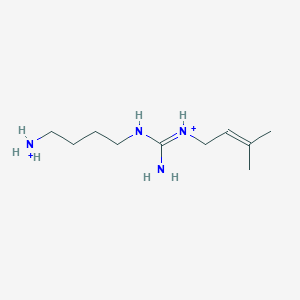
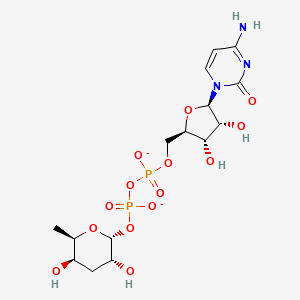
![(6aS,7aR,8R,9R,11aR,11bS)-5-chloro-7a-hydroxy-6a,8,9-trimethyl-3-[(1E)-3-methylpent-1-en-1-yl]-6a,7a,8,9,11a,11b-hexahydro-6H,11H-pyrano[3',4':4,5]furo[2,3-h][2]benzopyran-6,11-dione](/img/structure/B1263596.png)
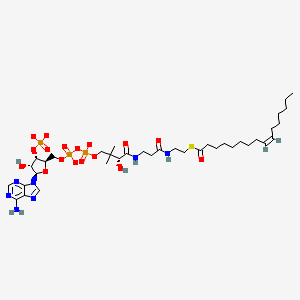
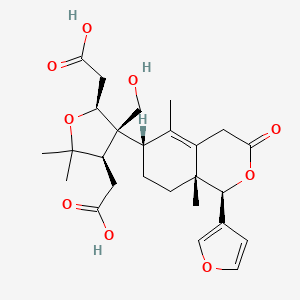
![2-Hydroxy-5-[(2-hydroxy-6-methyl-3-sulfophenyl)methyl]-3-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid](/img/structure/B1263599.png)
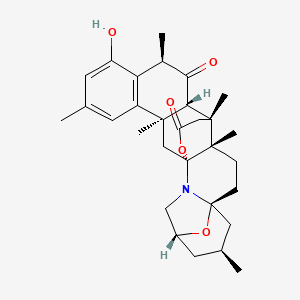
![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3E)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea](/img/structure/B1263602.png)
